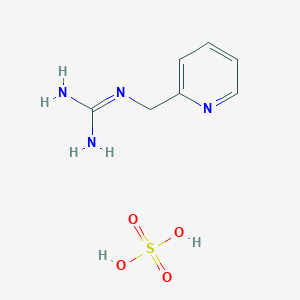

2-Pyridylmethyl guanidine sulfate

Description

Properties

CAS No. |

108833-93-8 |

|---|---|

Molecular Formula |

C7H12N4O4S |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

2-(pyridin-2-ylmethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-3-1-2-4-10-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) |

InChI Key |

XDNWWNJGHXLXRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity

Pyridylmethyl derivatives (e.g., pyridine-2-one analogs) demonstrate potent antimicrobial activity. For instance, macrocyclic guanidine compounds achieve MIC values of 0.5–1 mg/L against E. coli and S. aureus . The pyridyl group in 2-pyridylmethyl guanidine sulfate may enhance membrane penetration, similar to alkylguanidines in .

Antihypertensive Effects

Substituent structure significantly impacts activity. The eight-membered ring derivative [2-(octahydro-1-azocinyl)ethyl]guanidine sulfate shows maximum antihypertensive efficacy, while smaller rings (e.g., pyrrolidyl) are less active . This suggests that bulky substituents (e.g., pyridylmethyl) may optimize receptor binding.

Protein Denaturation

Guanidine hydrochloride is a stronger denaturant than sulfate due to higher chaotropic activity. However, sulfate salts are preferred in applications requiring controlled denaturation (e.g., gel chromatography) .

Preparation Methods

Reaction Conditions and Solvent Systems

The condensation is carried out in a polar medium, such as water, alcohol, or dimethyl sulfoxide (DMSO), at elevated temperatures (50–150°C). Mildly acidic, non-nucleophilic solvents like phenol or cresol are preferred to minimize side reactions. For example, a mixture of 2-pyridylmethyl amine and cyanamide in refluxing water produces the guanidine intermediate, which is subsequently treated with sulfuric acid to yield the sulfate salt.

Table 1: Solvent Systems for Cyanamide Condensation

| Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Water | 100 | 24 h | 65–70 |

| Methanol | 65 | 48 h | 55–60 |

| Phenol | 120 | 12 h | 75–80 |

Acidic Workup and Salt Formation

Following condensation, the guanidine free base is converted to its sulfate salt using sulfuric acid. In one protocol, 19.92 g of 1-(2-pyridylmethyl) guanidine sulfate is treated with sodium methoxide in methanol, followed by filtration and solvent evaporation to isolate the sulfate salt. The final product exhibits a melting point of 206–209°C.

Acylation and Subsequent Hydrolysis

Acylation of 2-pyridylmethyl guanidine intermediates provides a route to modify the compound’s solubility and stability before sulfate salt formation.

Acylation with Propionyl Chloride

In a representative procedure, 2-pyridylmethyl guanidine sulfate is suspended in acetone with aqueous sodium hydroxide, followed by dropwise addition of propionyl chloride. The reaction mixture is stirred at room temperature for 32 hours, yielding a propionyl-protected guanidine. Acidic hydrolysis with sulfuric acid then removes the acyl group, producing the final sulfate salt.

Key Parameters:

Alternative Acylation Agents

Ethyl acetate and cyclohexyl carbonyl chloride have also been used for acylation under reflux conditions (100°C for 24–72 hours). These methods highlight the versatility of acylating agents in tuning the guanidine’s physicochemical properties.

Metal Hydroxide-Mediated Free Base Isolation

Prior to sulfate salt formation, the guanidine free base is often isolated using metal hydroxides or alkoxides.

Sodium Methoxide Treatment

A mixture of 2-pyridylmethyl guanidine sulfate and sodium methoxide in methanol is stirred for 2 hours, followed by filtration and solvent evaporation. This step removes sulfate counterions, yielding the free base, which is subsequently re-acidified with sulfuric acid.

Sodium Hydroxide in Acetone

A suspension of 2-pyridylmethyl guanidine sulfate, aqueous NaOH, and acetone is stirred for 32 hours, with anhydrous sodium sulfate added to absorb water. This method ensures complete conversion to the free base, facilitating high-purity sulfate salt formation.

Purification and Crystallization Techniques

Final purification of 2-pyridylmethyl guanidine sulfate relies on recrystallization and solvent extraction.

Hot Filtration and Recrystallization

The crude product is dissolved in hot aqueous methanol, filtered through activated charcoal (Darco G-60), and cooled to induce crystallization. This step removes colored impurities, yielding a white crystalline solid with a melting point of 208–209°C.

Solvent Extraction

Post-reaction mixtures are partitioned between methylene chloride and water, with the organic phase dried over sodium sulfate and concentrated. This method is particularly effective for removing unreacted starting materials and byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyanamide Condensation | Cyanamide, H₂SO₄ | 65–80 | 95–98 |

| Acylation-Hydrolysis | Propionyl chloride | 70–75 | 90–92 |

| Free Base Isolation | NaOH, Acetone | 85–90 | 97–99 |

The cyanamide condensation route offers the highest yield and purity, making it the preferred industrial method. Acylation-hydrolysis provides flexibility for derivative synthesis but introduces additional steps that may reduce overall efficiency.

Challenges and Optimization Strategies

Byproduct Formation

Evolved methyl mercaptan during condensation is scavenged using alkaline potassium permanganate (KMnO₄). This step prevents sulfur-containing byproducts from contaminating the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Pyridylmethyl Guanidine Sulfate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-pyridylmethylamine and guanidine derivatives, followed by sulfation. Key parameters include pH control (to avoid side reactions), stoichiometric ratios (to minimize unreacted intermediates), and solvent selection (polar aprotic solvents like DMF enhance solubility). Post-synthesis purification via recrystallization or column chromatography is critical for high-purity yields. Characterization using FT-IR (to confirm sulfate and guanidine groups) and elemental analysis is recommended .

Q. How can researchers characterize the structural and thermal stability of 2-Pyridylmethyl Guanidine Sulfate?

- Methodological Answer : Employ a combination of techniques:

- XRD : To determine crystallinity and lattice parameters.

- TGA/DSC : To assess thermal decomposition profiles (e.g., sulfate group stability above 200°C).

- NMR (¹H, ¹³C, and ¹⁵N) : To confirm protonation states and hydrogen-bonding networks, particularly between guanidine and sulfate moieties .

Q. What solubility challenges arise with 2-Pyridylmethyl Guanidine Sulfate, and how can they be mitigated?

- Methodological Answer : The compound exhibits limited solubility in non-polar solvents due to its ionic sulfate group. Solubility can be enhanced using aqueous buffers (pH 6–8) or DMSO. For kinetic studies, pre-dissolve in a minimal volume of DMSO before dilution. Note: Solubility data gaps exist, requiring empirical determination via UV-Vis or gravimetric methods .

Advanced Research Questions

Q. How does 2-Pyridylmethyl Guanidine Sulfate interact with biological membranes, and what mechanistic insights explain its cellular uptake?

- Methodological Answer : The guanidine group forms bidentate hydrogen bonds with membrane anions (e.g., heparan sulfate), facilitating endocytosis. Advanced studies use fluorescently labeled analogs and competitive inhibition assays (e.g., with free sulfate ions) to quantify binding affinity. Nuclear Quadrupole Resonance (NQR) can map interaction sites .

Q. What computational methods are suitable for predicting the electronic properties of 2-Pyridylmethyl Guanidine Sulfate?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models charge distribution and frontier molecular orbitals. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Validate predictions with XPS or cyclic voltammetry .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., overlapping NQR signals) for guanidine-containing compounds?

- Methodological Answer : For complex NQR spectra (e.g., six inequivalent nitrogen sites in guanidine sulfate), use Fourier transform deconvolution to separate overlapping signals. Pair with spin-echo quantification to recover phase information lost during free induction decay (FID) acquisition. Advanced protocols require iterative fitting algorithms and cross-validation with XRD-derived bond lengths .

Q. What role does 2-Pyridylmethyl Guanidine Sulfate play in photocatalytic systems, and how does its structure enhance activity?

- Methodological Answer : As a precursor for graphitic carbon nitride (g-C₃N₄), it introduces nitrogen-rich porous architectures. Compare with melamine-derived g-C₃N₄ using BET surface area analysis and phenol degradation assays. The sulfate group acts as a template during pyrolysis, creating mesopores that enhance charge carrier mobility .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the environmental impact of 2-Pyridylmethyl Guanidine Sulfate?

- Methodological Answer : Follow the PICO framework:

- Population : Soil/water samples.

- Intervention : Graded concentrations of the compound.

- Comparison : Baseline ecotoxicity data (e.g., LC₅₀ for aquatic organisms).

- Outcome : Bioaccumulation potential (log P measurements) and biodegradability (OECD 301F test). Note: Existing ecotoxicity data are sparse; prioritize OECD-compliant assays .

Q. What statistical approaches are recommended for analyzing contradictory results in guanidine-sulfate interaction studies?

- Methodological Answer : Apply meta-analysis to harmonize data from disparate studies (e.g., solubility vs. thermal stability). Use ANOVA to identify confounding variables (e.g., humidity during synthesis). For mechanistic contradictions, employ Bayesian inference to weigh evidence from spectroscopic vs. computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.